![molecular formula C34H47Cl3N4O4 B3027839 Tazemetostat trihydrochloride CAS No. 1403255-00-4](/img/structure/B3027839.png)
Tazemetostat trihydrochloride
Vue d'ensemble
Description
Tazemetostat trihydrochloride (also known as EPZ-6438 trihydrochloride) is a potent, selective, and orally available EZH2 inhibitor . It is used to treat epithelioid sarcoma that has spread or grown and cannot be removed by surgery. It is also used to treat follicular lymphoma that has come back or did not respond to treatment .
Synthesis Analysis
Tazemetostat competes with S-adenosylmethionine (SAM) cofactor to inhibit EZH2, reducing the levels of trimethylated lysine 27 of histone 3 (H3K27me3), which is considered as a pharmacodynamic marker . It is metabolized by CYP3A in the liver to 3 major inactive metabolites (M1, M3, and M5) .Molecular Structure Analysis
The molecular formula of Tazemetostat trihydrochloride is C34H47Cl3N4O4 . It inhibits the activity of human polycomb repressive complex 2 (PRC2)-containing wild-type EZH2 with a Ki of 2.5 nM .Chemical Reactions Analysis
Tazemetostat is metabolized by CYP3A in the liver to 3 major inactive metabolites (M1, M3, and M5). It has a short half-life and is mainly excreted in feces . Drug-drug interactions were shown with moderate CYP3A inhibitors such as fluconazole, leading the FDA to recommend a 50% dose reduction .Physical And Chemical Properties Analysis
Tazemetostat is weakly basic (pKa: 5.26, 6.88, and 12.62) and slightly soluble in water . The in vitro solubility of tazemetostat is pH-dependent and was found to be around 7 mg/mL at pH < 4, and ≤ 0.5 mg/mL at pH > 5.5 .Applications De Recherche Scientifique
1. Tazemetostat in Cancer Therapy
Tazemetostat, as an EZH2 inhibitor, has been approved for the treatment of epithelioid sarcoma and is under investigation for various other tumor types. This includes its application in diffuse large B-cell lymphoma and mesothelioma. It's notable for being the first therapy specifically approved for epithelioid sarcoma in the USA (Hoy, 2020).
2. Role in B-cell Non-Hodgkin Lymphoma and Solid Tumors
Studies have shown that tazemetostat exhibits antitumor activity in patients with refractory B-cell non-Hodgkin lymphoma and advanced solid tumors. This suggests its potential as a monotherapy or in combination with other treatments (Italiano et al., 2018).
3. Application in Japanese Patients with B-Cell Lymphoma
A phase I study in Japan evaluated the safety, pharmacokinetics, and preliminary antitumor activity of tazemetostat in Japanese patients with relapsed or refractory B-cell non-Hodgkin-type lymphoma. This demonstrates its global application and relevance across different ethnic groups (Munakata et al., 2021).
4. Epigenetic Therapy for Solid Tumors
Tazemetostat has been highlighted as the first epigenetic therapy to gain FDA approval in a solid tumor. It targets the enzymatic subunit of the PRC2 transcriptional silencing complex, showing sensitivity in tumors with mutations in subunits of the SWI/SNF chromatin remodeling complex, including epithelioid sarcomas (Rothbart & Baylin, 2020).
5. Effectiveness in Japanese Patients with EZH2 Mutation
Another study in Japan assessed the efficacy and safety of tazemetostat in patients with relapsed or refractory B-cell non-Hodgkin lymphoma harboring the EZH2 mutation. This reinforces its potential as a targeted therapy for specific genetic profiles (Izutsu et al., 2021).
6. Pediatric Applications
Tazemetostat's application extends to pediatric tumors, particularly INI1-deficient tumors. Physiologically-based pharmacokinetic modeling has been used to support clinical investigation in pediatric populations, demonstrating its diverse applicability (Rioux et al., 2015).
7. Advanced Epithelioid Sarcoma Study
A phase 2 study evaluated tazemetostat's clinical activity and safety in patients with advanced epithelioid sarcoma characterized by loss of INI1/SMARCB1. The study suggests the potential of tazemetostat to improve outcomes in patients with advanced epithelioid sarcoma (Gounder et al., 2020).
8. Combinatorial Approaches in Mantle Cell Lymphoma
Tazemetostat shows promise when combined with other therapies in preclinical mantle cell lymphoma models. This suggests the potential for therapeutic expansion in this area (Hood et al., 2018).
9. Enhancing Chemotherapy Effects in Colorectal Cancer
Research indicates that tazemetostat can enhance the sensitivity of tumors to 5-FU in colorectal cancer therapy, offering a novel approach to improve the efficacy of existing treatments (Tan et al., 2020).
10. Follicular Lymphoma Study
Tazemetostat demonstrated activity and safety in a phase 2 trial involving patients with relapsed or refractory follicular lymphoma, further supporting its use in hematologic malignancies (Morschhauser et al., 2020).
11. Altered Dependency on B-cell Activation Signaling in DLBCL
The study found that EZH2 inhibition by tazemetostat results in increased B-cell maturation and greater dependence on B-cell activation signaling in diffuse large B-cell lymphomas, indicating a nuanced mechanism of action (Brach et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Two EZH2 inhibitors (tazemetostat, Epizyme; and CPI-1205, Constellation Pharmaceuticals, Inc.) and one EZH1/2 inhibitor (DS-3201, Daiichi Sanko Company, Inc.) are currently being evaluated in ongoing clinical trials . This suggests that the development and application of EZH2 inhibitors like Tazemetostat are an active area of research.
Propriétés
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;trihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O4.3ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;;;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAHJOUNGPCAIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47Cl3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tazemetostat trihydrochloride | |
CAS RN |
1403255-00-4 | |
Record name | Tazemetostat trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403255004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAZEMETOSTAT TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272LA4Y8S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.